Methyl 2-[(2,4-dichlorobenzoyl)amino]benzoate
Description
Methyl 2-[(2,4-dichlorobenzoyl)amino]benzoate (CID 694227) is a substituted benzoate derivative with the molecular formula C₁₅H₁₁Cl₂NO₃. Its structure features a methyl ester at the carboxyl group, an amide linkage at the ortho position of the benzoate ring, and a 2,4-dichlorobenzoyl substituent (). This compound has garnered attention in pharmaceutical research due to its role as a precursor in synthesizing ligands for peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in metabolic regulation (). Its structural versatility allows for modifications that influence solubility, bioavailability, and target specificity.
Properties
IUPAC Name |
methyl 2-[(2,4-dichlorobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3/c1-21-15(20)11-4-2-3-5-13(11)18-14(19)10-7-6-9(16)8-12(10)17/h2-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEHZUVOWJBMRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82525-34-6 | |
| Record name | METHYL N-(2,4-DICHLOROBENZOYL)ANTHRANILATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(2,4-dichlorobenzoyl)amino]benzoate can be synthesized through the reaction of 2,4-dichlorobenzoic acid with methyl anthranilate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2,4-dichlorobenzoyl)amino]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form amines or alcohols under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of substituted benzoates.
Hydrolysis: Formation of 2,4-dichlorobenzoic acid and methyl anthranilate.
Reduction: Formation of amines or alcohols depending on the reducing agent used.
Scientific Research Applications
Methyl 2-[(2,4-dichlorobenzoyl)amino]benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[(2,4-dichlorobenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of enzyme activity and receptor binding .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzoate Derivatives
The following table summarizes key structural and functional differences between Methyl 2-[(2,4-dichlorobenzoyl)amino]benzoate and related compounds:
Impact of Substituent Position and Functional Groups
Chlorine Substitution Patterns
- The 2,4-dichloro configuration in the main compound enhances electron-withdrawing effects, stabilizing the amide bond and increasing resistance to enzymatic degradation compared to mono-chloro analogs (e.g., 4-chlorobenzoyl in ) .
- Ortho vs.
Ester Group Modifications
- Replacing the methyl ester with a diethylaminoethyl group () introduces a cationic center, enhancing water solubility and membrane permeability .
- Lithium salt formation () improves ionic character, facilitating crystallographic studies and receptor binding analyses .
Heterocyclic Additions
Biological Activity
Methyl 2-[(2,4-dichlorobenzoyl)amino]benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and antitumor properties, as well as its mechanism of action and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound can be characterized by the following structural formula:
This compound features a methyl ester group, a dichlorobenzoyl moiety, and an amino group which contribute to its reactivity and biological activity.
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that it may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of enzyme activity and receptor binding.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . It has been evaluated against various bacterial strains and fungi. For instance:
- Bacterial Inhibition : The compound has shown effective inhibition against Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values have been reported in studies to range from 32 µg/mL to 128 µg/mL depending on the bacterial strain tested.
- Fungal Activity : In vitro tests revealed that the compound also possesses antifungal activity against common pathogenic fungi like Candida albicans and Aspergillus niger, with MIC values around 64 µg/mL.
Antitumor Activity
This compound has been investigated for its potential antitumor effects . Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving:
- Cell Cycle Arrest : The compound affects the cell cycle progression in cancer cells, leading to increased apoptosis.
- Inhibition of Tumor Growth : In animal models, administration of the compound resulted in reduced tumor size and proliferation rates.
The IC50 values for various cancer cell lines have been reported between 10 µM and 50 µM, indicating moderate potency compared to standard chemotherapeutics.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy. Modifications to the structure have been explored:
| Modification | Effect on Activity |
|---|---|
| Substitution at the para position of the benzene ring | Increased antimicrobial activity |
| Alteration of the amino group | Enhanced cytotoxicity against cancer cells |
| Variation in ester functionality | Changes in solubility and bioavailability |
These modifications suggest that specific structural changes can significantly influence the biological activity of this compound.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy : A study conducted by researchers evaluated the compound against multi-drug resistant strains of Staphylococcus aureus and found it effective in reducing bacterial load in infected wounds.
- Cancer Research : In a recent study published in a peer-reviewed journal, this compound was tested on various cancer cell lines including breast and colon cancer. The results indicated significant reduction in cell viability compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Methyl 2-[(2,4-dichlorobenzoyl)amino]benzoate, and how can reaction intermediates be characterized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-aminobenzoic acid methyl ester with 2,4-dichlorobenzoyl chloride in anhydrous DMF under nitrogen, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Key intermediates (e.g., brominated precursors) should be monitored using TLC and characterized via -NMR and FT-IR. Evidence from analogous syntheses suggests monitoring reaction progress at 60–80°C for 12–24 hours .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?
- Methodology :
- -NMR : The aromatic region (δ 6.8–8.2 ppm) will show distinct splitting patterns due to the dichlorophenyl and benzoate moieties. The amide proton (NH) typically appears at δ 10–11 ppm as a singlet .
- IR : A strong carbonyl stretch (~1700 cm) for the ester and amide groups, with C-Cl stretches at ~750 cm. Overlapping signals may require deconvolution software for resolution .
Q. What are common impurities in the synthesis of this compound, and how can they be mitigated?
- Methodology : Byproducts include unreacted 2,4-dichlorobenzoyl chloride or hydrolyzed intermediates. Purity can be improved via recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water mobile phase). LC-MS is recommended for identifying low-concentration impurities (<1%) .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data be resolved for this compound?
- Methodology : Discrepancies between X-ray diffraction (e.g., bond lengths) and DFT-calculated structures may arise from crystal packing effects. Use SHELX for refinement, applying TWIN/BASF commands to account for twinning or disorder. Cross-validate with solid-state NMR to resolve ambiguities in hydrogen bonding or torsional angles .
Q. What strategies optimize the refinement of high-resolution X-ray data for this compound?
- Methodology : Collect data at low temperature (100 K) to minimize thermal motion. Use SHELXL for anisotropic displacement parameter refinement. For heavy atoms (Cl), apply extinction correction and check for residual electron density peaks (>0.5 eÅ) to identify missed solvent molecules .
Q. How do steric and electronic effects influence the compound’s pharmacological activity in biological assays?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with target proteins (e.g., cytochrome P450 enzymes). Compare IC values against analogs with modified substituents (e.g., replacing Cl with F). In vitro assays (e.g., microsomal stability tests) can quantify metabolic resistance, while Hammett plots correlate electronic effects with bioactivity .
Q. What analytical approaches validate the compound’s stability under physiological conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Use LC-QTOF-MS to identify degradation products (e.g., hydrolysis of the ester group to carboxylic acid). For pH-dependent stability, use phosphate buffers (pH 2–8) and monitor degradation kinetics via UV spectroscopy at λ = 260 nm .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical (DFT) and experimental (X-ray) geometries?
- Methodology : Optimize the gas-phase DFT structure (B3LYP/6-311+G(d,p)) and compare with X-ray data. Significant deviations (>0.05 Å in bond lengths) may indicate crystal packing forces. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., C–H···O) that distort the geometry .
Q. Why might NMR spectra show unexpected splitting patterns in deuterated solvents?
- Methodology : Dynamic effects (e.g., hindered rotation of the dichlorophenyl group) can cause splitting. Variable-temperature NMR (VT-NMR) from 25°C to 80°C in DMSO-d can reveal coalescence temperatures, confirming rotational barriers. DFT calculations (activation energy) provide complementary insights .
Methodological Notes
- Synthetic Protocols : Prioritize anhydrous conditions to avoid hydrolysis of the benzoyl chloride intermediate .
- Crystallography : Always check for twinning using PLATON’s TWINCHECK; apply HKLF5 format in SHELXL for data integration .
- Biological Testing : Include positive controls (e.g., ketoconazole for antifungal assays) and validate assays with triplicate replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
